molecular formula C23H22ClNO3 B2367542 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide CAS No. 923211-34-1

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide

Cat. No.: B2367542
CAS No.: 923211-34-1
M. Wt: 395.88
InChI Key: ZHULRQRIQLJWDH-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide is a synthetic organic compound featuring a benzofuran core substituted with a 4-chlorobenzoyl group at position 2, a methyl group at position 3, and a cyclohexanecarboxamide moiety at position 5. Its molecular formula is C24H22ClNO3 (inferred from analogs in and ), with an average molecular mass of approximately 424.9 g/mol. The compound’s structure combines aromatic (benzofuran, benzoyl) and alicyclic (cyclohexane) components, which influence its physicochemical properties, such as lipophilicity and solubility.

Properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO3/c1-14-19-13-18(25-23(27)16-5-3-2-4-6-16)11-12-20(19)28-22(14)21(26)15-7-9-17(24)10-8-15/h7-13,16H,2-6H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHULRQRIQLJWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3CCCCC3)C(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

A structurally similar compound, 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-n-[(1r)-1-(hydroxymethyl)propyl]acetamide, has been found to targetProstaglandin G/H synthase 1 . This enzyme plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling.

Biological Activity

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound belongs to the class of benzamide derivatives, characterized by a unique structure that includes a benzofuran moiety. Its molecular formula is C26H22ClNO6C_{26}H_{22}ClNO_6 with a molecular weight of approximately 479.91 g/mol. Notably, it exhibits high lipophilicity, indicated by a log P value of 5.51, suggesting significant interactions with biological membranes.

The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets. The presence of functional groups such as amides and chlorobenzoyl moieties allows for potential participation in biochemical reactions that may lead to therapeutic effects.

Potential Mechanisms Include:

  • Enzyme Inhibition: Similar compounds have shown efficacy in inhibiting key enzymes involved in cancer progression.
  • Receptor Interaction: The compound may interact with specific receptors that modulate cellular signaling pathways.

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that analogues of this compound can inhibit the growth of various cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells. The IC50 values obtained from MTT assays indicate potent cytotoxicity against these cell lines .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (nM)Reference
Analogue AA54925
Analogue BHeLa30
This compoundA549TBDCurrent Study

Other Biological Activities

In addition to anticancer properties, related compounds have shown promise in various other biological activities:

  • Antimicrobial Activity: Compounds with similar structures have been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects: Some derivatives have exhibited anti-inflammatory activities, potentially useful in treating chronic inflammatory diseases.

Case Studies

A study focusing on the synthesis and biological evaluation of benzofuran derivatives highlighted the importance of substituent effects on biological activity. The study found that modifications at specific positions significantly enhanced anticancer activity against A549 and HeLa cell lines .

Another investigation into the structure-activity relationship (SAR) of benzamide derivatives revealed that the introduction of halogen substituents could enhance the potency of these compounds against cancer cells, suggesting a pathway for optimizing this compound for improved therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide (Target) 4-Chlorobenzoyl (C₆H₄Cl), 3-methyl, cyclohexanecarboxamide C₂₄H₂₂ClNO₃ ~424.9 High lipophilicity due to cyclohexane; potential metabolic stability.
N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide 4-Methoxybenzoyl (C₆H₄OCH₃) replaces 4-Cl C₂₄H₂₅NO₄ 403.86 Increased electron density from methoxy group; may enhance solubility vs. chloro analog.
2-Chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide 2-Chlorobenzamide substituent C₂₃H₁₅Cl₂NO₃ 424.28 Dual chloro groups increase electronegativity; higher molecular weight may reduce bioavailability.
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide Benzamide at benzofuran-6-position C₂₃H₁₆ClNO₃ 389.84 Positional isomerism at benzofuran-6 vs. 5 may alter steric interactions in biological targets.
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide Furan-2-carboxamide replaces cyclohexanecarboxamide C₂₂H₁₅ClNO₄ 416.82 Aromatic furan enhances π-π stacking potential; reduced lipophilicity vs. cyclohexane analog.

Key Structural and Functional Insights:

Furan-2-carboxamide () introduces a heteroaromatic ring, which may improve binding to aromatic residues in enzyme active sites but reduce membrane permeability compared to the alicyclic cyclohexane group.

Lipophilicity and Solubility: The cyclohexanecarboxamide group in the target compound contributes to higher lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Biological Activity Trends :

  • Thiourea-carboxamide hybrids () exhibit metal-chelating and antimicrobial properties, suggesting that the target compound’s carboxamide group could confer similar chelation capabilities.
  • Chlorinated analogs () are associated with antitumor and antifungal activities, likely due to enhanced electrophilicity and interactions with cellular targets.

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